- Imidazopyrimidine compounds useful for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,
Cas no 94088-46-7 (2-Fluoro-6-Methoxybenzonitrile)
2-Fluoro-6-Methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-6-Methoxybenzonitrile
- 2-Methoxy-6-fluorobenzonitrile
- 6-Methoxy-2-fluorobenzonitrile
- 2-Fluoro-6-methoxybenzonitrile (ACI)
- DTXSID70240471
- 2-fluoro-6-(methyloxy)benzonitrile
- BBL027982
- AKOS005254632
- CS-0009963
- DB-021109
- 2-fluoro-6-methoxycyanobenzene
- EINECS 302-047-5
- 2-Fluoro-6-methoxybenzonitrile, 98%
- FS-1125
- Benzonitrile, 2-fluoro-6-methoxy-
- SCHEMBL18625
- AC-26132
- NS00065642
- EN300-85728
- Z1203161975
- MFCD00042291
- 2-Fluoro-6-methoxybenzonitrile #
- 94088-46-7
- F0969
- STK917778
- A15981
- F0001-2261
-
- MDL: MFCD00042291
- Inchi: 1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
- InChI Key: YPMSIWYNTPSPMV-UHFFFAOYSA-N
- SMILES: N#CC1C(OC)=CC=CC=1F
- BRN: 4179192
Computed Properties
- Exact Mass: 151.04300
- Monoisotopic Mass: 151.043341977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.18
- Melting Point: 102.0 to 106.0 deg-C
- Boiling Point: 232.1±20.0 °C at 760 mmHg
- Flash Point: 94.1±21.8 °C
- PSA: 33.02000
- LogP: 1.70598
- Solubility: Not determined
2-Fluoro-6-Methoxybenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:6.1
2-Fluoro-6-Methoxybenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-6-Methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006266-1g |
2-Fluoro-6-methoxybenzonitrile |
94088-46-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 006266-25g |
2-Fluoro-6-methoxybenzonitrile |
94088-46-7 | 98% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 006266-100g |
2-Fluoro-6-methoxybenzonitrile |
94088-46-7 | 98% | 100g |
£45.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016418-1g |
2-Fluoro-6-Methoxybenzonitrile |
94088-46-7 | 98% | 1g |
¥23 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016418-25g |
2-Fluoro-6-Methoxybenzonitrile |
94088-46-7 | 98% | 25g |
¥94 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016418-5g |
2-Fluoro-6-Methoxybenzonitrile |
94088-46-7 | 98% | 5g |
¥27 | 2024-07-19 | |
| TRC | F595803-2.5g |
2-Fluoro-6-methoxybenzonitrile |
94088-46-7 | 2.5g |
$64.00 | 2023-05-18 | ||
| TRC | F595803-5g |
2-Fluoro-6-methoxybenzonitrile |
94088-46-7 | 5g |
$75.00 | 2023-05-18 | ||
| TRC | F595803-10g |
2-Fluoro-6-methoxybenzonitrile |
94088-46-7 | 10g |
$87.00 | 2023-05-18 | ||
| TRC | F595803-25g |
2-Fluoro-6-methoxybenzonitrile |
94088-46-7 | 25g |
$ 80.00 | 2022-06-04 |
2-Fluoro-6-Methoxybenzonitrile Production Method
Production Method 1
Production Method 2
- Synthesis of aryl dihydrothiazol acyl shikonin ester derivatives as anticancer agents through microtubule stabilization, Biochemical Pharmacology (Amsterdam, 2015, 96(2), 93-106
Production Method 3
- Preparation of tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family, United States, , ,
Production Method 4
- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172
Production Method 5
- Preparation of pyrimidine-fused tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family, World Intellectual Property Organization, , ,
Production Method 6
1.2 0 - 5 °C; overnight, rt
- Preparation of 2-cyano-3-(halo)alkoxybenzenesulfonamides as pesticides., World Intellectual Property Organization, , ,
Production Method 7
- Direct synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles, Journal of Heterocyclic Chemistry, 1988, 25(4), 1173-7
Production Method 8
1.2 Reagents: Water
- Synthesis of 2-fluoro-6-methoxybenzoic acid, Huagong Shengchan Yu Jishu, 2011, 18(6), 4-5
Production Method 9
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment, RSC Advances, 2021, 11(39), 24232-24237
Production Method 10
- Preparation of triazolopyridine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of aminothiocarbonyl-substituted benzenesulfonamides and pyridinesulfonamides as pesticides for the protection of plants against animal pests and insects and particularly against aphids and thrips, World Intellectual Property Organization, , ,
Production Method 12
- Preparation of isoxazolobenzoxazepines as analgesics, European Patent Organization, , ,
2-Fluoro-6-Methoxybenzonitrile Raw materials
2-Fluoro-6-Methoxybenzonitrile Preparation Products
2-Fluoro-6-Methoxybenzonitrile Suppliers
2-Fluoro-6-Methoxybenzonitrile Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Fluoro-6-Methoxybenzonitrile
2-Fluoro-6-Methoxybenzonitrile (CAS No. 94088-46-7): A Versatile Fluorinated Building Block for Modern Chemistry
2-Fluoro-6-Methoxybenzonitrile (CAS 94088-46-7) is an important fluorinated aromatic compound that has gained significant attention in pharmaceutical and agrochemical research. This methoxy-substituted benzonitrile derivative serves as a valuable chemical intermediate for synthesizing various bioactive molecules. The presence of both fluoro and methoxy groups on the aromatic ring makes this compound particularly interesting for structure-activity relationship studies in drug discovery.
The growing demand for fluorinated pharmaceutical intermediates has positioned 2-Fluoro-6-Methoxybenzonitrile as a key building block in medicinal chemistry. Recent trends in drug development show increasing interest in fluorine-containing compounds, as the introduction of fluorine atoms often enhances metabolic stability, bioavailability, and binding affinity of drug candidates. This compound's 94088-46-7 CAS number is frequently searched by researchers looking for high purity fluorinated building blocks for their synthetic projects.
From a synthetic chemistry perspective, 2-Fluoro-6-Methoxybenzonitrile offers multiple reactive sites for further functionalization. The nitrile group can be transformed into various functional groups such as carboxylic acids, amides, or tetrazoles, while the methoxy substituent can be demethylated or modified through electrophilic aromatic substitution. These versatile transformations make 94088-46-7 particularly valuable for creating diverse molecular architectures in drug discovery programs.
The compound's physicochemical properties contribute to its widespread utility. With a molecular weight of 151.14 g/mol and the characteristic stability of aromatic fluorinated compounds, 2-Fluoro-6-Methoxybenzonitrile demonstrates good solubility in common organic solvents while maintaining sufficient stability for various reaction conditions. These characteristics make it an ideal candidate for high-throughput screening and combinatorial chemistry applications in pharmaceutical research.
Recent advances in green chemistry have also highlighted the importance of fluorinated intermediates like 2-Fluoro-6-Methoxybenzonitrile. Researchers are increasingly investigating more sustainable synthetic routes to such compounds, focusing on atom economy and reduced environmental impact. The 94088-46-7 compound serves as an excellent case study for developing eco-friendly fluorination methodologies that maintain high efficiency and selectivity.
In material science applications, 2-Fluoro-6-Methoxybenzonitrile has shown potential as a precursor for advanced functional materials. Its aromatic structure with electron-withdrawing and electron-donating groups makes it interesting for developing organic semiconductors and liquid crystal materials. The compound's ability to participate in various cross-coupling reactions further expands its utility in creating complex molecular systems for optoelectronic applications.
Quality control and analytical characterization of 2-Fluoro-6-Methoxybenzonitrile typically involve techniques such as HPLC, GC-MS, and NMR spectroscopy. The CAS 94088-46-7 material is generally supplied with comprehensive analytical data to ensure batch-to-batch consistency, which is crucial for research reproducibility. Suppliers often provide detailed spectroscopic data sheets and certificates of analysis for this important building block.
The global market for fluorinated fine chemicals continues to grow, with 2-Fluoro-6-Methoxybenzonitrile maintaining steady demand. Pharmaceutical companies and contract research organizations frequently search for reliable suppliers of high purity 94088-46-7 to support their drug discovery pipelines. The compound's versatility ensures its continued relevance across multiple therapeutic areas, including CNS disorders, oncology, and anti-inflammatory applications.
Storage and handling of 2-Fluoro-6-Methoxybenzonitrile require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended when working with this material. The compound's stability under ambient conditions contributes to its popularity as a research chemical in academic and industrial settings.
Future research directions for 94088-46-7 derivatives may explore their potential in emerging therapeutic areas such as targeted protein degradation or as components of bioconjugates. The unique electronic properties imparted by the fluoro-methoxy substitution pattern could lead to novel applications in chemical biology and diagnostic probe development. As synthetic methodologies continue to advance, we can expect to see expanded uses of this valuable fluorinated building block in cutting-edge research.
For researchers seeking 2-Fluoro-6-Methoxybenzonitrile CAS 94088-46-7, it's important to source the material from reputable suppliers who can provide comprehensive technical support and documentation. The compound's role in modern drug discovery ensures its continued importance in the fine chemicals market, with applications ranging from early-stage research to process chemistry development.
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